molecular formula C14H22O B12770521 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- CAS No. 90242-86-7

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-

Cat. No.: B12770521
CAS No.: 90242-86-7
M. Wt: 206.32 g/mol
InChI Key: MVPDTCQYNRKWJA-UULPFXLMSA-N
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Description

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with a complex structure that includes a butenone moiety and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves multiple steps, including the formation of the cyclohexyl group and the subsequent attachment of the butenone moiety. Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the synthesis steps for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar butenone moiety, used in organic synthesis.

    Acetylacetone: Another compound with a similar structure, known for its use in coordination chemistry.

Uniqueness

3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90242-86-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-4-[(1R,3R)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m1/s1

InChI Key

MVPDTCQYNRKWJA-UULPFXLMSA-N

Isomeric SMILES

C[C@@H]1CCC(=C)[C@H](C1(C)C)/C=C/C(=O)C

Canonical SMILES

CC1CCC(=C)C(C1(C)C)C=CC(=O)C

Origin of Product

United States

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